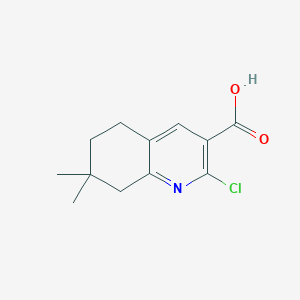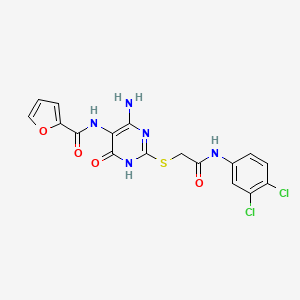![molecular formula C18H23N5O3S B2440124 N-(3-méthyl-4-(N-(2-(6-méthyl-1H-imidazo[1,2-b]pyrazol-1-yl)éthyl)sulfamoyl)phényl)propionamide CAS No. 2034263-99-3](/img/structure/B2440124.png)
N-(3-méthyl-4-(N-(2-(6-méthyl-1H-imidazo[1,2-b]pyrazol-1-yl)éthyl)sulfamoyl)phényl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide is a synthetic organic compound of significant interest in the field of medicinal chemistry. This compound is characterized by its unique structural motif that includes an imidazo[1,2-b]pyrazolyl group and a sulfamoylphenyl moiety, making it a candidate for various biological applications.
Applications De Recherche Scientifique
N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide is utilized in several research domains:
Chemistry: Its unique structure makes it a subject of interest for developing novel synthetic methodologies and studying reaction mechanisms.
Biology: The compound's bioactivity, particularly its potential as an enzyme inhibitor or receptor modulator, is explored in cellular and molecular biology studies.
Medicine: Investigations into its pharmacological properties suggest potential therapeutic applications, such as anti-inflammatory or anticancer activity, driven by its interactions with specific biological targets.
Industry: The compound might be used as a precursor or intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mécanisme D'action
Target of Action
Imidazole-containing compounds are known to interact with a variety of biological targets. For instance, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The mode of action of “N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide” or “N-{3-methyl-4-[(2-{6-methyl-1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)sulfamoyl]phenyl}propanamide” is likely to involve interactions with its target proteins or enzymes, leading to changes in their activity. This could involve binding to the active site of an enzyme, altering its conformation, and affecting its ability to catalyze reactions .
Biochemical Pathways
The specific biochemical pathways affected by “N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide” or “N-{3-methyl-4-[(2-{6-methyl-1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)sulfamoyl]phenyl}propanamide” would depend on its specific targets. Given the wide range of activities associated with imidazole derivatives, it could potentially affect multiple pathways .
Result of Action
The molecular and cellular effects of “N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide” or “N-{3-methyl-4-[(2-{6-methyl-1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)sulfamoyl]phenyl}propanamide” would depend on its specific targets and mode of action. These could range from changes in enzyme activity to alterations in cell signaling pathways .
Méthodes De Préparation
Synthetic routes and reaction conditions: The synthesis of N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide typically involves multi-step procedures. One common approach begins with the preparation of the imidazo[1,2-b]pyrazole core, followed by its functionalization with a sulfamoyl group. The final step includes the coupling of the intermediate with a propionamide derivative under controlled reaction conditions, such as temperature regulation and the use of appropriate catalysts to optimize yield.
Industrial production methods: Industrial synthesis involves scaling up laboratory procedures with adjustments to ensure cost-effectiveness, efficiency, and safety. Continuous flow reactors and automation might be employed to streamline the production process, ensuring consistency and high purity of the final product.
Analyse Des Réactions Chimiques
Types of reactions it undergoes:
Oxidation: This compound can undergo oxidation reactions, typically leading to the formation of sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions might target the sulfamoyl group, potentially converting it to an amine under strong reducing conditions.
Substitution: Nucleophilic substitution reactions are feasible, especially at positions adjacent to the imidazo[1,2-b]pyrazole ring.
Common reagents and conditions used in these reactions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminium hydride (LAH) or hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles or electrophiles, depending on the specific substitution reaction being targeted.
Major products formed from these reactions: Sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction pathway.
Comparaison Avec Des Composés Similaires
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfonamide
3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoic acid
Propionamide derivatives with other heterocyclic groups
Propriétés
IUPAC Name |
N-[3-methyl-4-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethylsulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-4-17(24)20-15-5-6-16(13(2)11-15)27(25,26)19-7-8-22-9-10-23-18(22)12-14(3)21-23/h5-6,9-12,19H,4,7-8H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPIBMDLUKGTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2440043.png)


![2-{8,9-dimethoxy-2-methyl-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2440049.png)
![[5-(2-Methoxyphenyl)-14-methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2440050.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)



![3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2440059.png)
![N-(1-cyanocyclopentyl)-2-[(4,5-dithiophen-2-yl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2440061.png)

